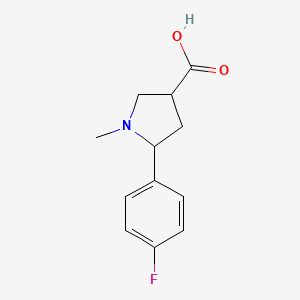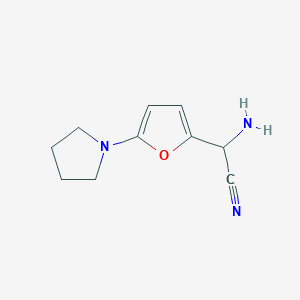
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile is a compound that features a pyrrolidine ring attached to a furan ring, with an amino group and a nitrile group attached to the central carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile typically involves the formation of the pyrrolidine and furan rings followed by their coupling. One common method involves the reaction of a furan derivative with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the nitrile group can yield primary amines .
Scientific Research Applications
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The amino and nitrile groups can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)ethanol: Similar structure but with an alcohol group instead of a nitrile group.
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile is unique due to the presence of both the nitrile and amino groups, which provide distinct reactivity and binding properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-amino-2-(5-pyrrolidin-1-ylfuran-2-yl)acetonitrile |
InChI |
InChI=1S/C10H13N3O/c11-7-8(12)9-3-4-10(14-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6,12H2 |
InChI Key |
RCFQLDLBODERBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



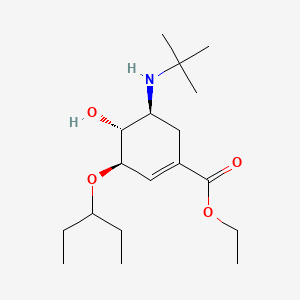
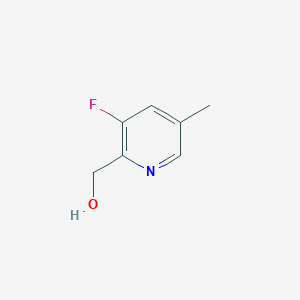
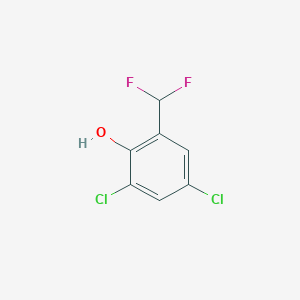
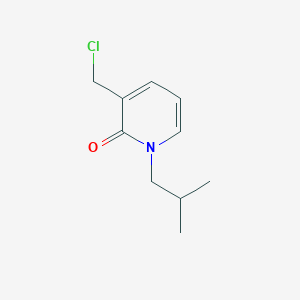
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)

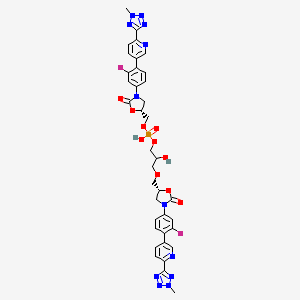
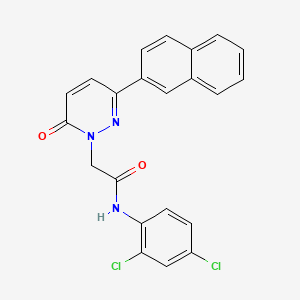
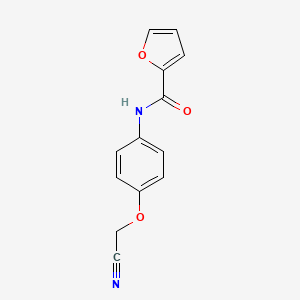
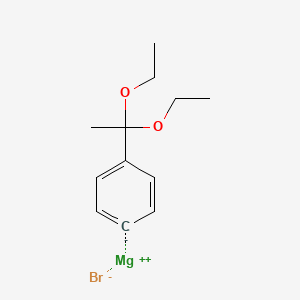
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
